molecular formula C6H11NO3 B1215147 Adipamic acid CAS No. 334-25-8

Adipamic acid

Cat. No. B1215147
CAS RN: 334-25-8
M. Wt: 145.16 g/mol
InChI Key: NOIZJQMZRULFFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae represents a breakthrough in the field, reducing environmental damage and eliminating the need for fossil fuels. This method involves the enzymatic hydrogenation of muconic acid to adipic acid, showcasing the potential for renewable feedstock applications (Raj et al., 2018). Similarly, metabolic engineering strategies have expanded microbial substrates beyond traditional sources, utilizing lignin monomers and hemicellulose components for adipic acid production (Kruyer & Peralta-Yahya, 2017).

Molecular Structure Analysis

The molecular structure of adipic acid plays a crucial role in its chemical properties and applications. Although detailed structural analysis specific to adipic acid's molecular geometry was not found in the searched papers, the focus has primarily been on its synthesis and applications. Understanding its molecular structure is essential for exploring its reactivity and developing efficient production methods.

Chemical Reactions and Properties

Adipic acid's chemical properties, such as its reactivity in biocatalytic and synthetic processes, have been extensively studied. The one-pot synthesis of adipic acid from guaiacol using genetically engineered Escherichia coli demonstrates the compound's versatility and potential for green chemistry applications (Suitor, Varzandeh, & Wallace, 2020). This method highlights adipic acid's chemical reactivity and suitability for sustainable manufacturing processes.

Scientific Research Applications

1. Role in Metabolic Diseases and Fatty Liver Diseases

  • Adipamic acid, through its derivative adiponectin, has shown potential in treating metabolic syndromes associated with obesity, such as decreasing hyperglycemia and reversing insulin resistance (Xu et al., 2003). Additionally, it has been effective in alleviating conditions like alcoholic and nonalcoholic fatty liver diseases in mice, partly by enhancing fatty acid oxidation and reducing fatty acid synthesis (Xu et al., 2003).

2. Involvement in Metabolic Homeostasis

  • Adipamic acid, through adiponectin, plays a crucial role in maintaining metabolic homeostasis. It affects gene expression, hormone exocytosis, and nutrient flux, thereby impacting energy balance and metabolic demands (Stern et al., 2016).

3. Cardiovascular Disease and Biomarker Potential

  • Adipamic acid's derivative, adiponectin, is being explored as a biomarker for metabolic status, providing insights into cardiovascular disease risk and treatment outcomes. It highlights the hormone's potential in clinical applications beyond basic science (Do et al., 2006).

4. Impact on Inflammatory and Cardiometabolic Profiles

  • In studies involving adolescents with metabolic syndrome, interventions affecting adiponectin (a derivative of adipamic acid) levels have shown to influence inflammatory and cardiometabolic profiles, suggesting its role in controlling these factors in obesity (Masquio et al., 2016).

5. Adipocytokines in Metabolic Disease

  • Adipamic acid, through its connection to adiponectin, contributes to the understanding of adipocytokines' roles in obesity and related metabolic diseases. This highlights the endocrine function of adipose tissue in metabolic diseases (Cao, 2014).

6. Hydrolysis and Chemical Engineering Applications

  • Adipamic acid is involved in the hydrolysis of adipamide in high-temperature water, contributing to the understanding of chemical processes in industrial applications (Duan et al., 2010).

7. Applications in Nanotechnology

  • The interaction of adipamic acid with nanocages is being explored, highlighting its potential in drug delivery and detection via enhanced spectral properties and changes in charge transfer values (Al-Otaibi et al., 2021).

properties

IUPAC Name

6-amino-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIZJQMZRULFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955025
Record name 6-Hydroxy-6-iminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adipamic acid

CAS RN

334-25-8
Record name 6-Amino-6-oxohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adipamic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-6-iminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-carbamoylpentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
JL Moreau, F Bigey, S Azza, A Arnaud, P Galzy - Biocatalysis, 1994 - Taylor & Francis
… Adipamide and adipamic acid were also more rapidly hydrolyzed. After 2 h incubation, 35 … The two reaction products that accumulated were adipamide and adipamic acid. These …
Number of citations: 17 www.tandfonline.com
HC Godt Jr, JF Quinn - Journal of the American Chemical Society, 1956 - ACS Publications
… routes for preparing the known substances 1,2-cyelohexanedione (X), its phenylosazone IX, and adipamic acid (IV). In view of the results obtained from acid hydrolysis and nitric acid …
Number of citations: 64 pubs.acs.org
PG Duan, S Li, ZZ Wang, LY Dai - Chemical Engineering Research and …, 2010 - Elsevier
… from the hydrolysis of ADAM, primarily including adipamic acid and adipic acid, were detected. … The high content of adipamic acid in the reaction products at the initial hydrolysis reaction …
Number of citations: 9 www.sciencedirect.com
JH Maguire, KH Dudley - Analytical Chemistry, 1977 - ACS Publications
… The amount of adipamic acid produced by enzymatic reaction was arrived at by correcting the total amount of adipamic acid for theamount produced by spontaneous (non-enzymatic) …
Number of citations: 24 pubs.acs.org
PG DUAN, YL NIU, YY WANG… - Chinese Journal of …, 2008 - Wiley Online Library
… of ADN, including 5-cyanovaleramide, adipamide, adipamic acid, adipic acid and trace of 5-… significant influences on the yields of adipamide, adipamic acid and adipic acid; time was the …
Number of citations: 3 onlinelibrary.wiley.com
KE Gonsalves, X Chen, TK Wong - Journal of Materials Chemistry, 1991 - pubs.rsc.org
Initial results obtained from the characterization and biodegradation tests on poly(6-glycylaminohexanoic acid)(nylon 2/6) and poly[N-(6-glycylaminohexyl)adipamic acid](nylon 2/6/6) …
Number of citations: 25 pubs.rsc.org
M Ohshima, T Yamamoto, K Soda - Agricultural and Biological …, 1976 - Taylor & Francis
… a-Amino adipamic acid and a-amino substituted amino acids are inert for both the isozymes. (4) The acylation step is rate-limiting in the catalytic reactions by both the isozymes . …
Number of citations: 33 www.tandfonline.com
JL Moreau, S Azza, F Bigey, A Arnaud… - Journal of Chromatography …, 1994 - Elsevier
… nitrile hydratase) were sufficiently high so that adipamic acid appeared only when no more … into adipamic acid by nitrile hydratase and amidase respectively, adipamic acid and …
Number of citations: 3 www.sciencedirect.com
S Li, ZZ Wang, LY Dai - Chemical Engineering Research & …, 2010 - search.ebscohost.com
… from the hydrolysis of ADAM, primarily including adipamic acid and adipic acid, were detected. … The high content of adipamic acid in the reaction products at the initial hydrolysis reaction …
Number of citations: 2 search.ebscohost.com
JL Moreau, A Arnaud, P Galzy - Analyst, 1991 - pubs.rsc.org
… , respectively) was sufficiently rapid that adipamic acid was only formed when no further … into adipamic acid very slowly by nitrile hydratase and amidase, respectively, adipamic acid …
Number of citations: 10 pubs.rsc.org

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